molecular formula C3H9Cl2Sb B084034 Dichlorotrimethylantimony CAS No. 13059-67-1

Dichlorotrimethylantimony

Cat. No.: B084034
CAS No.: 13059-67-1
M. Wt: 237.77 g/mol
InChI Key: IEOZXTYTNPKDKQ-UHFFFAOYSA-L
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Description

Dichlorotrimethylantimony (CAS No. 13059-67-1) is an organoantimony compound with the molecular formula C₃H₉Cl₂Sb and a molecular weight of 237.77 g/mol . It is structurally characterized by two chlorine atoms and three methyl groups bonded to a central antimony atom. This compound is also known as Trimethyldichloroantimony or NSC 140285 and is registered under EINECS No. 235-952-8 . Its InChI identifier is 1S/3CH3.2ClH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2, reflecting its trigonal bipyramidal geometry .

Properties

CAS No.

13059-67-1

Molecular Formula

C3H9Cl2Sb

Molecular Weight

237.77 g/mol

IUPAC Name

dichloro(trimethyl)-λ5-stibane

InChI

InChI=1S/3CH3.2ClH.Sb/h3*1H3;2*1H;/q;;;;;+2/p-2

InChI Key

IEOZXTYTNPKDKQ-UHFFFAOYSA-L

SMILES

C[Sb](C)(C)(Cl)Cl

Canonical SMILES

C[Sb](C)(C)(Cl)Cl

Other CAS No.

13059-67-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Organoantimony Compounds

Structural and Molecular Differences

Dichlorotrimethylantimony vs. Dichloridotriphenylantimony
  • Molecular Formula :
    • This compound: C₃H₉Cl₂Sb .
    • Dichloridotriphenylantimony: C₁₈H₁₅Cl₂Sb .
  • Substituents :
    • Trimethyl groups in this compound vs. bulkier triphenyl groups in Dichloridotriphenylantimony.
  • Molecular Weight :
    • This compound: 237.77 g/mol .
    • Dichloridotriphenylantimony: 428.01 g/mol .
  • Crystallographic Data: Dichloridotriphenylantimony exhibits a well-defined crystal structure with an R factor of 0.072, indicating high precision in structural determination . No crystallographic data is provided for this compound, suggesting differences in characterization focus.
This compound vs. Chlorido(2-chloronicotinato)triphenylantimony(V)
  • Coordination Environment :
    • This compound has a simpler structure with only methyl and chloride ligands.
    • Chlorido(2-chloronicotinato)triphenylantimony(V) features a mixed ligand environment, including a chloronicotinato group, which introduces additional steric and electronic effects .
  • Synthesis Complexity :
    • The latter compound requires multi-step synthesis due to its heteroleptic ligands, whereas this compound is likely synthesized via direct alkylation of antimony trichloride .
Steric and Electronic Effects
  • Trimethyl vs. Triphenyl substituents in Dichloridotriphenylantimony reduce solubility in polar solvents but enhance stability in organic matrices .
  • Chloride Ligands :
    • The presence of chloride ions in both compounds allows for ligand-exchange reactions, though the triphenyl derivative’s bulk may slow such processes .

Analytical Characterization

  • X-ray Crystallography :
    • Dichloridotriphenylantimony’s structure was resolved with high precision (R = 0.072) , while this compound’s data is less documented, implying reliance on spectroscopic methods (e.g., NMR, GC-MS) .
  • Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are critical for purity analysis, as noted in studies on dichloromethane (DCM) and other chlorinated compounds .

Data Tables

Table 1: Molecular and Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents R Factor (Crystallography)
This compound C₃H₉Cl₂Sb 237.77 Methyl Not reported
Dichloridotriphenylantimony C₁₈H₁₅Cl₂Sb 428.01 Phenyl 0.072
Chlorido(2-chloronicotinato)triphenylantimony(V) C₁₈H₁₄Cl₂NO₂Sb 487.62 Phenyl, Nicotinato 0.024

Research Findings and Gaps

  • Structural Insights : Triphenyl derivatives are better characterized crystallographically, while methyl analogs require more study .
  • Toxicity Data: Limited safety information for this compound highlights a need for further toxicological profiling .
  • Synthetic Optimization : Comparative studies on alkylation/arylation methods could improve yields for industrial applications .

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